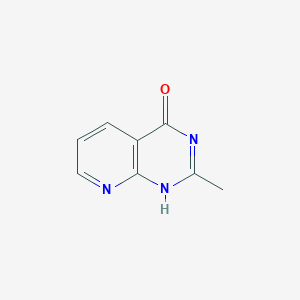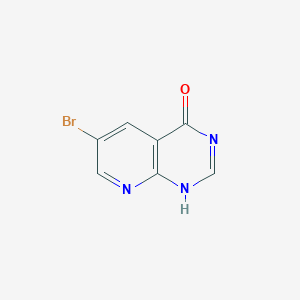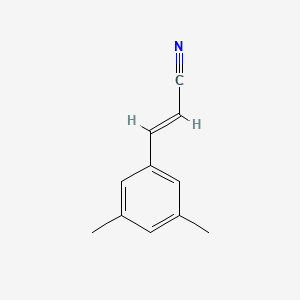
1-(3,5-Dimethylphenyl)-2-methylpropan-1-one
Descripción general
Descripción
1-(3,5-Dimethylphenyl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques
1-(3,5-Dimethylphenyl)-2-methylpropan-1-one has been used in the synthesis of various organic compounds. For instance, Rozhkova et al. (2013) described its reaction with nitriles to produce spirocyclic systems and 3,4-dihydroisoquinoline derivatives, highlighting its utility in complex organic syntheses (Rozhkova et al., 2013).
Copolymer Formation
Vijayanand et al. (2002) demonstrated the use of 3,5-dimethylphenyl methacrylate, a related compound, in creating copolymers. They synthesized these copolymers using free radical polymerization and characterized them through various spectroscopic techniques, indicating its potential in materials science (Vijayanand et al., 2002).
Molecular Structure and Analysis
Structural Determination
Burgess et al. (1998) conducted studies to determine the molecular structures of compounds including 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one. This highlights the role of related dimethylphenyl compounds in structural chemistry and crystallography (Burgess et al., 1998).
Luminescence Sensing
Shi et al. (2015) explored the use of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks for luminescence sensing. Their research underscores the potential of dimethylphenyl derivatives in developing fluorescence sensors (Shi et al., 2015).
Chemical Reactions and Properties
Vibrational Spectra Analysis
Crowder and Lin (1980) investigated the vibrational spectra of 1-chloro-2-methylpropane and 1-chloro-2,2-dimethylpropane, providing insights into the vibrational properties of compounds with similar structural features (Crowder & Lin, 1980).
Radical Cation Studies
Baciocchi et al. (1996) studied the one-electron oxidation of various 1-arylpropanols, demonstrating the chemical behavior of radical cations and the role of dimethylphenyl derivatives in these processes (Baciocchi et al., 1996).
Theoretical Investigations
Akram et al. (2020) conducted experimental and theoretical investigations on 3,5-bis(2,5-dimethylphenyl)pyridine, a compound structurally related to this compound. Their work included density functional theory (DFT) studies and bioactivity evaluations, demonstrating the compound's potential in biological applications (Akram et al., 2020).
Phase Transfer Catalyst Research
Dehmlow et al. (2001) studied the effects of phase transfer catalyst structure on reactions involving compounds like 2-methyl-1,3-diphenylpropane-1,3-dione, providing insights into the catalytic applications of dimethylphenyl derivatives (Dehmlow et al., 2001).
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8(2)12(13)11-6-9(3)5-10(4)7-11/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAVPOVAVJZKSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612646 | |
| Record name | 1-(3,5-Dimethylphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827348-35-6 | |
| Record name | 1-(3,5-Dimethylphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7845345.png)


![Imidazo[1,2-a]pyridine-2-ethanamine,a-methyl-](/img/structure/B7845361.png)
![2-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetic acid](/img/structure/B7845362.png)

![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B7845368.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,3-benzoxazole-6-carboxylic acid](/img/structure/B7845369.png)





